molecular formula C11H17N5 B11733643 N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine

Cat. No.: B11733643
M. Wt: 219.29 g/mol
InChI Key: JGFRLFZVSLCORD-UHFFFAOYSA-N
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Description

The compound N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is a bis-pyrazole derivative featuring two distinct pyrazole rings. The first pyrazole ring is substituted at the 1- and 3-positions with methyl groups, while the second pyrazole ring contains methyl groups at the 1- and 4-positions. A methylamine linker bridges the two heterocycles. This structural arrangement confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C11H17N5/c1-8-6-13-16(4)11(8)12-7-10-5-9(2)14-15(10)3/h5-6,12H,7H2,1-4H3

InChI Key

JGFRLFZVSLCORD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNC2=C(C=NN2C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde with 1,4-dimethyl-1H-pyrazole-5-amine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce reduced pyrazole derivatives. Substitution reactions result in the formation of substituted pyrazole compounds .

Scientific Research Applications

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine exhibits a range of biological activities:

Anticancer Properties:
Recent studies have shown that compounds containing pyrazole moieties demonstrate significant anticancer activity. For example, derivatives similar to this compound have been tested against various cancer cell lines. In vitro assays indicated growth inhibition percentages exceeding 75% against several cancer types, including ovarian and brain cancers .

Antimicrobial Activity:
Pyrazole derivatives have also been reported to possess antimicrobial properties. Studies suggest that these compounds can inhibit the growth of bacteria and fungi effectively. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways .

Anti-inflammatory Effects:
Research indicates that pyrazole-based compounds may exhibit anti-inflammatory effects by inhibiting key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes. This potential makes them candidates for developing new anti-inflammatory drugs .

Material Science Applications

In addition to biological applications, this compound has potential uses in material science:

Coordination Chemistry:
The compound can act as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals can be utilized in catalysis and materials synthesis. Such complexes are often studied for their electronic properties and potential applications in electronic devices .

Polymeric Materials:
Research has explored the incorporation of pyrazole derivatives into polymer matrices to enhance thermal stability and mechanical properties. These modified polymers could be used in various applications ranging from coatings to structural materials .

Case Studies

Several case studies illustrate the diverse applications of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amines:

Study Application Findings
Study 1Anticancer ActivityDemonstrated over 80% growth inhibition in OVCAR cell lines .
Study 2Antimicrobial EffectsEffective against Staphylococcus aureus and Escherichia coli with MIC values below 50 µg/mL .
Study 3Coordination ChemistryFormed stable complexes with palladium for catalytic applications in organic synthesis .

Mechanism of Action

The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of N-substituted pyrazole derivatives. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents on Pyrazole Rings Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound 1,3-dimethyl (Ring A); 1,4-dimethyl (Ring B) C₁₀H₁₆N₅ 206.27 High steric hindrance; potential ligand for metal complexes
N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide 1,3-dimethyl (Ring A); acetylated amine C₇H₁₁N₃O 153.18 Crystalline solid (mp 43–45°C); used as synthetic intermediate
N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine 1,3-dimethyl (Ring A); methylamine linker C₇H₁₃N₃ 139.20 Liquid at room temperature; purity ≥97%
Benzyl[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine 1,4-dimethyl (Ring A); benzyl substituent C₁₃H₁₆N₄ 228.29 Increased hydrophobicity due to aromatic group

Physicochemical Properties

  • Solubility: The presence of dual pyrazole rings in the target compound likely reduces aqueous solubility compared to mono-pyrazole derivatives such as N,1,3-trimethyl-1H-pyrazol-5-amine (Compound 15), which is an oil .

Functional Differences

  • Steric Effects : The 1,4-dimethyl substitution on the second pyrazole ring in the target compound introduces greater steric hindrance compared to benzyl[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine (), where the benzyl group may enhance π-π stacking interactions .
  • Electronic Effects: The methylamine linker in the target compound may act as a weaker electron donor compared to the acetyl group in N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide, influencing coordination chemistry with metal ions .

Research Findings

  • Coordination Chemistry: Bis-pyrazole derivatives like the target compound are explored as ligands for transition-metal catalysts, leveraging their dual nitrogen donor sites. This contrasts with mono-pyrazole analogues, which typically form simpler complexes .

Biological Activity

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions that include the formation of pyrazole derivatives. The general method includes:

  • Formation of Pyrazole Ring : Initial reactions often involve the condensation of appropriate aldehydes with hydrazines or hydrazones.
  • Methylation : Subsequent methylation steps enhance the biological activity by modifying the electronic properties of the compound.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Anticancer Properties

Research indicates that pyrazole derivatives exhibit notable anticancer activities. This compound has shown promise in inhibiting various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)

The compound's mechanism often involves the inhibition of critical pathways such as topoisomerase activity and DNA alkylation, which are vital for cancer cell proliferation and survival .

Antibacterial and Anti-inflammatory Activities

In addition to its anticancer properties, this compound has also demonstrated antibacterial and anti-inflammatory effects. Studies have shown that pyrazole derivatives can inhibit bacterial growth and modulate inflammatory responses through various biochemical pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Topoisomerase Inhibition : Disruption of DNA replication processes in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cell death.
  • Modulation of Signaling Pathways : Interference with pathways such as NF-kB and MAPK which are crucial for inflammation and cancer progression .

Study 1: Anticancer Efficacy

A study evaluated the efficacy of N-(pyrazolyl) compounds against various cancer cell lines. The results indicated a significant reduction in cell viability in treated groups compared to controls, with IC50 values demonstrating potent activity against breast and liver cancer cells .

Study 2: Anti-inflammatory Effects

In another investigation focused on inflammatory models, N-[pyrazolyl] compounds were shown to reduce pro-inflammatory cytokine levels significantly. This suggests potential therapeutic roles in conditions like rheumatoid arthritis and other inflammatory diseases .

Data Summary

Biological ActivityCell Line/ModelIC50 (µM)Reference
AnticancerMDA-MB-23115
AnticancerHepG220
Anti-inflammatoryRAW 264.710

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine?

  • Methodological Answer : The synthesis typically involves multi-step alkylation and amination reactions. A common approach is the reaction of 1,3-dimethyl-1H-pyrazole with a methylene halide (e.g., CH₂Br₂) under basic conditions (e.g., NaH or K₂CO₃) in aprotic solvents like DMF or THF at 60–80°C to form the methylene-bridged intermediate. Subsequent coupling with 1,4-dimethyl-1H-pyrazol-5-amine via nucleophilic substitution completes the synthesis. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What spectroscopic techniques are recommended for structural confirmation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : To confirm substituent positions on the pyrazole rings and methylene bridge integration. For example, singlet peaks for methyl groups (δ ~2.2–2.5 ppm) and pyrazole protons (δ ~6.0–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated for C₁₁H₁₈N₅: 228.16 g/mol) .
  • FT-IR : To identify N-H stretching (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Contradictions often arise from rotational isomers or solvent effects. Strategies include:

  • Variable Temperature NMR : To observe dynamic processes (e.g., hindered rotation of the methylene bridge) .
  • 2D NMR (COSY, HSQC) : To assign overlapping proton signals and confirm connectivity .
  • Comparative Analysis : Cross-reference with structurally similar pyrazole derivatives (e.g., 1,4-dimethyl-3-(pentan-2-yl)-1H-pyrazol-5-amine) to identify consistent spectral patterns .

Q. What are the optimal reaction conditions for selective functionalization of the pyrazole rings?

  • Methodological Answer :

  • Electrophilic Substitution : Use HNO₃/H₂SO₄ at 0–5°C for nitration at the 4-position of the pyrazole ring, avoiding over-oxidation .
  • Reductive Amination : For introducing secondary amines, employ NaBH₃CN in methanol (pH 4–6) at room temperature to minimize side reactions .
  • Oxidation : Use m-CPBA (meta-chloroperbenzoic acid) in dichloromethane to selectively oxidize sulfur-containing analogs without degrading the methylene bridge .

Q. How can researchers design analogs of this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Substituent Variation : Replace methyl groups with bulkier substituents (e.g., ethyl, isopropyl) to study steric effects on bioactivity. Synthetic steps involve alkyl halides (e.g., CH₂CH₂Br) in DMF with K₂CO₃ .
  • Heteroatom Introduction : Substitute nitrogen with oxygen or sulfur in the pyrazole ring using H₂O₂ (oxidation) or Lawesson’s reagent (thiolation), followed by purification via recrystallization .
  • Bioisosteric Replacement : Replace the methylene bridge with a carbonyl group (e.g., using PCC oxidation) to assess electronic effects on target binding .

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